8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Description
Properties
IUPAC Name |
8-bromo-6-methyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c1-6-2-8-10(14)7(4-13)5-15-11(8)9(12)3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVYSTVFILNSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649299 | |
| Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879559-55-4 | |
| Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879559-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation of 6-Methylchromone Precursors
- Procedure: 2-Hydroxy-4-methylacetophenone is dissolved in an appropriate solvent such as DMF. Phosphorus oxychloride (POCl3) is added dropwise at 0 °C, and the mixture is stirred at room temperature for 12 hours.
- Outcome: This reaction introduces the formyl group at the 3-position of the chromone ring, yielding 6-methyl-4-oxo-4H-chromene-3-carbaldehyde with yields reported between 46% and 94% depending on conditions and purification.
- Notes: The reaction is quenched with ice water, and the product is isolated by filtration and recrystallization.
Selective Bromination at the 8-Position
- Reagents: Copper bromide (CuBr2) in DMSO or N-bromosuccinimide (NBS) in suitable solvents.
- Method: The 6-methyl-4-oxo-4H-chromene-3-carbaldehyde is treated with CuBr2 in DMSO under controlled temperature conditions (room temperature to mild heating). Microwave irradiation can be employed to accelerate the reaction, reducing reaction times from hours to minutes and improving yields.
- Microwave-Assisted Bromination: Microwave irradiation at 145 °C for 10-12 minutes has been shown to promote efficient bromination with yields up to 64% for related chromone derivatives.
- Outcome: The bromine atom is introduced selectively at the 8-position, yielding 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde.
Use of Ionic Liquids and Catalysts
- Green Chemistry Approach: Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4) or hexafluorophosphate ([Bmim]PF6) have been used as solvents to enhance reaction rates and yields in condensation and bromination steps.
- Catalyst: Ethylenediammonium diacetate (EDDA) acts as a catalyst in condensation reactions involving chromone aldehydes and active methylene compounds, facilitating mild reaction conditions and high yields.
- Advantages: These methods reduce the use of volatile organic solvents, shorten reaction times, and simplify product isolation.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl3, DMF | 0 °C to RT | 12 h | 46-94 | Quenched with ice water, recrystallization |
| Bromination (Conventional) | CuBr2, DMSO | 75 °C | 7 h | ≤30 | Slow without microwave assistance |
| Bromination (Microwave) | CuBr2, DMSO, microwave irradiation | 145 °C | 10-12 min | ~64 | Faster, higher yield |
| Condensation in Ionic Liquids | [Bmim]BF4 or [Bmim]PF6, EDDA catalyst | Room temperature | ~2 h | High | Environmentally friendly, easy isolation |
- Microwave Irradiation Benefits: Microwave-assisted bromination significantly reduces reaction time and improves yield compared to conventional heating, making it a preferred method for preparing brominated chromones.
- Ionic Liquids as Green Solvents: The use of ionic liquids in condensation reactions involving chromone aldehydes enhances reaction efficiency and aligns with green chemistry principles.
- Catalyst Role: EDDA catalyzes the condensation reactions effectively, with negligible reaction progress in its absence, highlighting its critical role.
- Purity and Characterization: Products are typically characterized by IR, ^1H NMR, and mass spectrometry to confirm the presence of bromine, aldehyde, and methyl groups, ensuring structural integrity.
The preparation of this compound involves a multi-step synthetic route starting from methyl-substituted hydroxyacetophenones. The key steps include Vilsmeier-Haack formylation to introduce the aldehyde group, followed by selective bromination at the 8-position using copper bromide in DMSO, with microwave irradiation enhancing efficiency. The use of ionic liquids and EDDA catalyst in condensation reactions offers a green and high-yielding alternative. These methods collectively provide a robust, efficient, and environmentally conscious approach to synthesizing this important chromone derivative.
Chemical Reactions Analysis
8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 8-bromo-6-methyl-4-oxo-4H-chromene-3-carboxylic acid, while reduction yields 8-bromo-6-methyl-4-oxo-4H-chromene-3-methanol.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it useful in developing new compounds with desired properties.
2. Biology:
- Enzyme Inhibition Studies: 8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is employed in studying enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules aids in understanding biochemical pathways and mechanisms.
3. Medicine:
- Pharmacological Potential: Research is ongoing to evaluate its potential as a therapeutic agent. The compound's structural similarities to other bioactive molecules suggest it may exhibit antibacterial, anti-inflammatory, and anticancer properties.
4. Industry:
- Material Development: The compound finds applications in developing new materials and chemical processes, particularly in the fields of pharmaceuticals and agrochemicals.
The biological activity of this compound has been extensively studied, revealing its potential against various pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates significant antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values for this compound are documented as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
These values demonstrate the compound's potency against common pathogens, suggesting its potential use in antimicrobial therapies.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. Notable findings include:
- Cytotoxicity Assays: The compound significantly reduces cell viability at concentrations above 10 μM.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies
1. Study on MAO-B Inhibition:
A recent study evaluated the inhibitory effects of various chromone derivatives, including this compound, on monoamine oxidase B (MAO-B). The compound exhibited an IC50 value of approximately 19 μM, indicating moderate inhibitory activity compared to other derivatives tested.
2. Comprehensive Antimicrobial Evaluation:
In an extensive evaluation against multiple bacterial strains, the compound demonstrated significant bactericidal activity with MIC values ranging from 0.5 to 2 μg/mL across different pathogens.
3. Cytotoxicity Studies:
Cytotoxicity assays on human cancer cell lines revealed that the compound could significantly reduce cell viability at concentrations above 10 μM, supporting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is a synthetic compound belonging to the chromene class, which has garnered attention due to its diverse biological activities. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. This compound has been noted for its potential activities against:
- Antibacterial : Exhibits activity against a range of bacterial strains.
- Anticancer : Shows promise in inhibiting cancer cell proliferation.
- Anti-inflammatory : May reduce inflammation through modulation of inflammatory mediators.
Biochemical Pathways
The compound acts on multiple biochemical pathways, influencing processes such as apoptosis in cancer cells and modulating immune responses. Its interaction with monoamine oxidase B (MAO-B) has been particularly highlighted, where it demonstrates inhibitory effects that may contribute to neuroprotective properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various pathogenic bacteria. The minimum inhibitory concentration (MIC) values for this compound have been documented, demonstrating its potency against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. Notably, compounds with structural similarities have demonstrated varying degrees of cytotoxicity, suggesting that modifications in the chromene structure can enhance or diminish activity.
Case Studies and Research Findings
- Study on MAO-B Inhibition : A recent study evaluated the MAO-B inhibitory potential of various chromone derivatives, including this compound. The compound exhibited an IC50 value of approximately 19 μM, indicating moderate inhibitory activity compared to other derivatives tested .
- Antimicrobial Evaluation : In a comprehensive antimicrobial evaluation, the compound was tested against multiple bacterial strains, revealing significant bactericidal activity with MIC values ranging from 0.5 to 2 μg/mL across different pathogens .
- Cytotoxicity Studies : Cytotoxicity assays conducted on human cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations above 10 μM, supporting its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde?
The compound is typically synthesized via Vilsmeier-Haack formylation or condensation reactions. For example, 4-oxo-chromene derivatives are treated with POCl₃ in DMF to introduce the formyl group at the 3-position, followed by bromination at the 8-position using N-bromosuccinimide (NBS) under controlled conditions. Methylation at the 6-position can be achieved via Friedel-Crafts alkylation or directed ortho-metalation strategies .
Q. Which spectroscopic methods are critical for structural confirmation?
- X-ray crystallography : Resolves bond lengths, angles, and packing interactions (e.g., triclinic crystal system, space group P1, with unit cell parameters a = 3.824 Å, b = 6.111 Å, c = 19.962 Å) .
- NMR : ¹H NMR identifies aldehyde protons (δ ~9.8–10.2 ppm) and aromatic protons influenced by bromine’s electron-withdrawing effect. ¹³C NMR confirms the carbonyl (C=O) at ~180–185 ppm .
- IR : Strong absorption bands for C=O (chromen-4-one, ~1670 cm⁻¹) and aldehyde C–H stretch (~2820 cm⁻¹) .
Q. What are common reactivity patterns of the aldehyde and bromine substituents?
The aldehyde group undergoes nucleophilic addition (e.g., condensation with amines to form Schiff bases) or oxidation to carboxylic acids. The bromine at C8 participates in Suzuki-Miyaura cross-coupling for aryl functionalization or SNAr reactions under basic conditions .
Advanced Research Questions
Q. How do halogen bonding and van der Waals interactions influence crystallographic packing?
Bromine at C8 forms type II halogen bonds (C–Br···O=C, ~3.3–3.5 Å) with the chromone carbonyl, stabilizing layered packing. Van der Waals contacts between methyl groups (C6–CH₃) and adjacent aromatic rings contribute to stacking interactions (centroid–centroid distance ~3.8 Å). Disordered solvent molecules in the lattice may require refinement with PART or SQUEEZE in crystallographic software .
Q. What experimental strategies resolve contradictions in reported biological activities?
Discrepancies in cytotoxicity or enzyme inhibition data (e.g., IC₅₀ variability) may arise from differences in assay conditions (pH, solvent polarity) or polymorphic crystal forms. Use standardized protocols (e.g., MTT assays for cell viability, Michaelis-Menten kinetics for urease inhibition) and validate purity via HPLC (>98%) before testing .
Q. How can computational modeling predict structure-activity relationships (SAR)?
Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites (e.g., aldehyde C3 as an electrophilic hotspot). Molecular docking (AutoDock Vina) evaluates interactions with target proteins (e.g., alkaline phosphatase), where bromine’s hydrophobic volume and methyl’s steric effects modulate binding affinity .
Q. What challenges arise in optimizing synthetic yield for scale-up?
Competing side reactions (e.g., over-bromination or aldehyde oxidation) require precise stoichiometry and temperature control. For example, bromination at C8 is sensitive to excess NBS, leading to di-brominated byproducts. Use in-situ monitoring (TLC or LC-MS) and column chromatography for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
